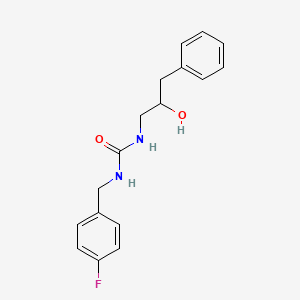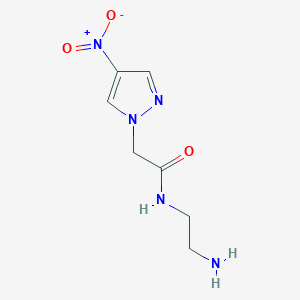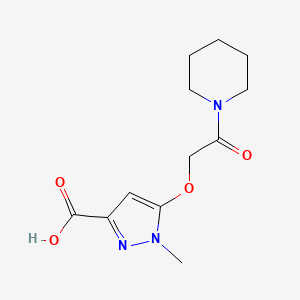![molecular formula C19H15N3O3 B2574760 2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide CAS No. 2321332-10-7](/img/structure/B2574760.png)
2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide, also known as CECB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CECB is a synthetic compound that belongs to the class of chromene derivatives.
作用机制
The exact mechanism of action of 2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide is not fully understood. However, studies have suggested that this compound exerts its anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in regulating cell growth and survival. This compound has been shown to inhibit the activity of this pathway, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce the expression of various genes involved in the apoptotic pathway, leading to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of various enzymes involved in the cell cycle progression, leading to the inhibition of cell growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of using 2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide in lab experiments is its potency. This compound has been shown to have potent anticancer properties, making it an ideal compound for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce toxicity in normal cells, which may limit its therapeutic potential.
未来方向
There are several future directions for the research on 2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide. One of the potential future directions is to study the combination of this compound with other anticancer agents. Studies have shown that combining this compound with other agents can enhance its anticancer properties. Another potential future direction is to study the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential toxicity in normal cells.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. It has been studied extensively for its potential anticancer properties and has been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway. This compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle progression. However, further studies are needed to understand the exact mechanism of action of this compound and its potential toxicity in normal cells.
合成方法
2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide can be synthesized through a multi-step process that involves the condensation reaction of 3-cyano-4-hydroxycoumarin and 2-amino benzoic acid followed by acylation with ethyl chloroformate. The final product can be obtained through the reaction of the resulting intermediate with 2-amino-5-chlorobenzamide.
科学研究应用
2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide has shown promising results in various scientific research applications. It has been studied extensively for its potential anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway. This compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle progression.
属性
IUPAC Name |
2-[(3-cyano-8-ethoxychromen-2-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-24-16-9-5-6-12-10-13(11-20)19(25-17(12)16)22-15-8-4-3-7-14(15)18(21)23/h3-10H,2H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJNRLYNAXGKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2574677.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2574679.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2574680.png)
![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B2574681.png)

![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2574684.png)



![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2574690.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2574694.png)
![7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2574695.png)
![6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2574698.png)